![molecular formula C19H16N2O4S B6515815 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912774-09-5](/img/structure/B6515815.png)
2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine-thiones are a class of compounds that have been studied for their potential antitumor activities . They are formed via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of pyrimidine-thiones often involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . A one-pot reaction strategy is commonly employed .Molecular Structure Analysis
The molecular structure of pyrimidine-thiones is typically elucidated by 1H-NMR, 13C-NMR, and HRMS analysis .Chemical Reactions Analysis
The formation of thiones often involves the conversion of a C=O group into a C=S functional group . This process can be achieved using thionation agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” would typically be determined through various analytical techniques, including spectral and elemental analyses .科学研究应用
2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has a variety of applications in scientific research. It has been used as a fluorescent dye for imaging, sensing, and detection. It has also been used as a reagent in organic synthesis, as a fluorescent probe for studying protein-protein interactions, and as a chromogenic reagent for the detection of metal ions. This compound has also been used to study the structure and function of enzymes, to study the binding of drugs to their targets, and to study the structure and function of proteins.
作用机制
The mechanism of action of 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is not fully understood. However, it is believed that the compound binds to proteins and other molecules in the cell, and this binding is believed to be responsible for its biological effects. It is also believed that the binding of this compound to proteins and other molecules is responsible for its fluorescent properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have anti-microbial and anti-viral properties, as well as to increase cell survival and to reduce cell death.
实验室实验的优点和局限性
The advantages of using 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione for lab experiments include its high purity, its low cost, its stability, and its versatility. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
The potential future directions for research on 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione include further studies of its biochemical and physiological effects, further studies of its mechanism of action, further studies of its fluorescent properties, and further studies of its applications in organic synthesis. Additionally, further studies could be conducted to explore the use of this compound in drug design and drug delivery, to improve its solubility in water, and to develop new methods for synthesizing the compound.
合成方法
2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be synthesized via a variety of methods. The most common method is the condensation reaction between 2,4-dimethoxyphenol and 2-amino-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in the presence of an acid catalyst. This reaction proceeds at room temperature and yields a product with >90% purity. Other methods for synthesizing this compound include the reaction between 2,4-dimethoxyphenol and 2-amino-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in the presence of a base catalyst, the reaction between 2,4-dimethoxyphenol and 2-amino-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in the presence of a Lewis acid, and the reaction between 2,4-dimethoxyphenol and 2-amino-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in the presence of a metal catalyst.
安全和危害
While specific safety and hazard information for “2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-11-6-7-12(15(9-11)24-2)17-20-18-13(19(26)21-17)8-10-4-3-5-14(22)16(10)25-18/h3-7,9,22H,8H2,1-2H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNIUJAMGHCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


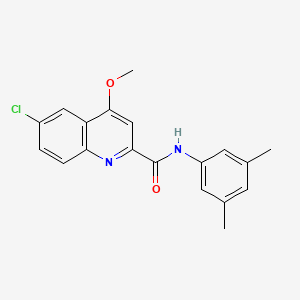
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
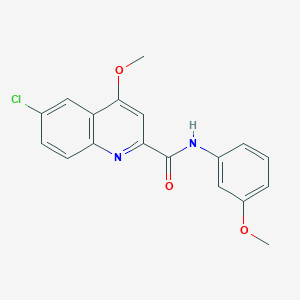
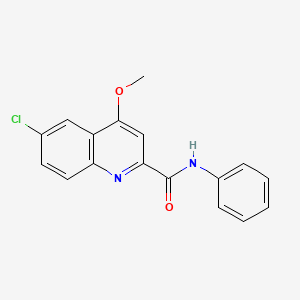
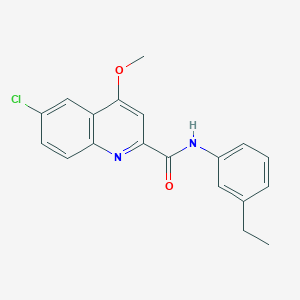
![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)
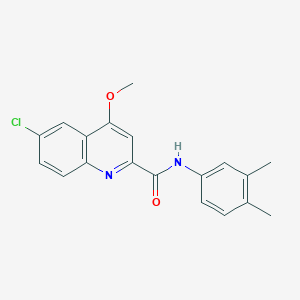
![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)
![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)